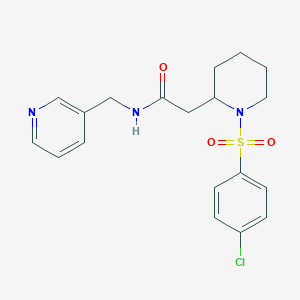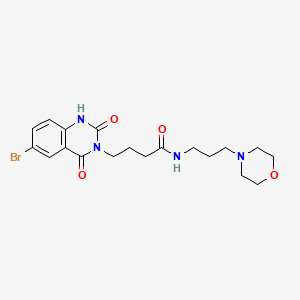
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential use in drug development. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Scientific Research Applications
Synthesis and Anticancer Activity
- The synthesis of benzoquinazolinone derivatives, including compounds similar to the one , involves Buchwald–Hartwig amination and Niementowski reaction. These derivatives have shown interesting anticancer activities in biological screenings against cell lines such as A549 and HT29, demonstrating their potential as therapeutic agents in cancer treatment (Nowak et al., 2014).
Antifungal and Antibacterial Activities
- Research has developed methods for synthesizing various 3-alkylquinazolin-4-one derivatives, demonstrating that compounds like "6-bromo-3-propylquinazolin-4-one" possess good antifungal activity. These findings highlight the potential use of such compounds in developing new antifungal agents (Ouyang et al., 2006).
Inhibition of Tyrosine Kinases
- A series of 6-substituted-4-(3-bromophenylamino)quinazoline derivatives have been prepared as irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. These inhibitors have shown enhanced antitumor activity, highlighting their potential in cancer therapy (Tsou et al., 2001).
Antimicrobial Activity
- Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have been synthesized, demonstrating potential antimicrobial activity against various bacterial and fungal strains. These compounds offer a promising avenue for the development of new antimicrobial agents (Babu et al., 2015).
Antiviral Activities
- The synthesis and evaluation of novel 3-sulphonamido-quinazolin-4(3H)-one derivatives have been conducted, showing antiviral activities against respiratory and biodefense viruses. This research suggests the potential of these compounds in treating viral infections (Selvam et al., 2007).
properties
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrN4O4/c20-14-4-5-16-15(13-14)18(26)24(19(27)22-16)8-1-3-17(25)21-6-2-7-23-9-11-28-12-10-23/h4-5,13H,1-3,6-12H2,(H,21,25)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJCKBZGYNFPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


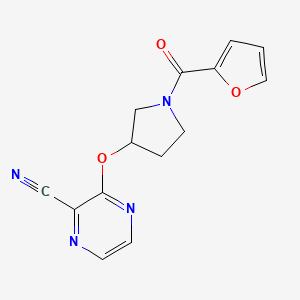
![3-[(E)-2-Cyano-3-oxo-3-(3-propan-2-yloxypropylamino)prop-1-enyl]-1H-indole-6-carboxylic acid](/img/structure/B2609381.png)
![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2609382.png)
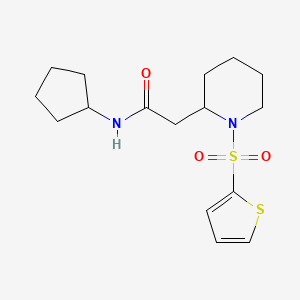
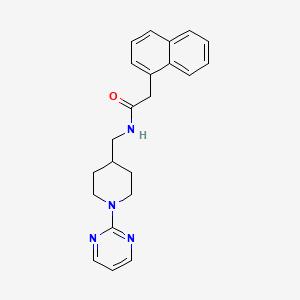
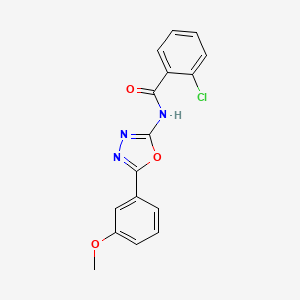
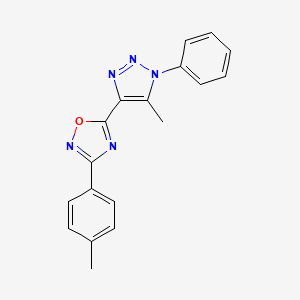
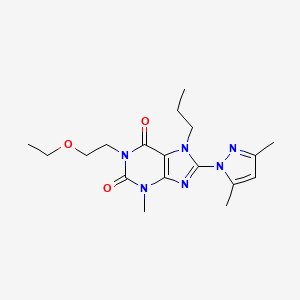
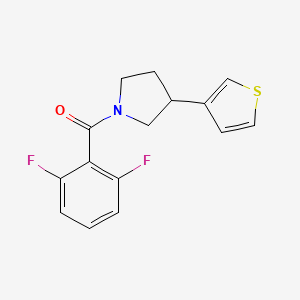

![6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2609394.png)
